异戊酸肉桂酯

描述

Synthesis Analysis

The synthesis of cinnamyl isovalerate and related esters primarily involves enzymatic methods, highlighting the industry's shift towards more sustainable and cost-effective production processes. For instance, a novel esterase from Acinetobacter hemolyticus, identified and expressed in Escherichia coli, demonstrated high transesterification activity in producing cinnamyl acetate, a related ester, under optimal conditions, achieving a conversion ratio of cinnamyl alcohol up to 97.1% (Dong et al., 2017). Another study employed ultrasound-assisted lipase-catalyzed synthesis for cinnamyl acetate, achieving a 99.99% yield under optimized parameters, demonstrating the efficiency of enzymatic methods in ester synthesis (Tomke & Rathod, 2015).

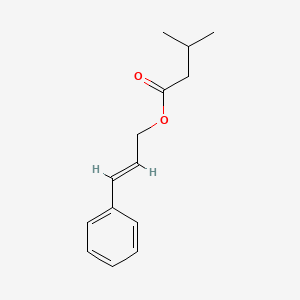

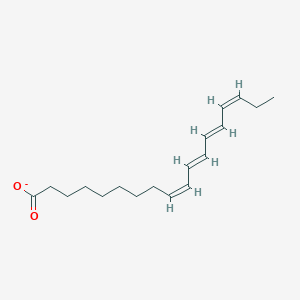

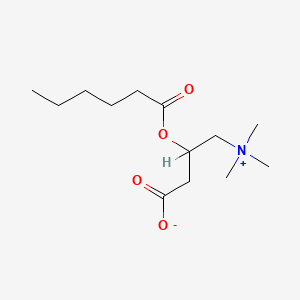

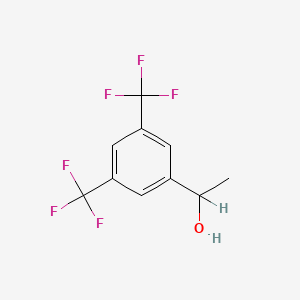

Molecular Structure Analysis

Cinnamyl isovalerate's molecular structure, characterized by its cinnamyl group and isovalerate ester, contributes to its distinct sensory properties. The structure-activity relationship, particularly the influence of the cinnamyl moiety, was explored in the context of combined 5-HT uptake inhibiting and alpha2-adrenoceptor antagonistic activities, underscoring the complexity of its molecular interactions and the potential for diverse biological activities (Pastor et al., 2004).

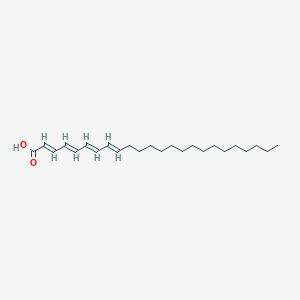

Chemical Reactions and Properties

The chemical reactivity of cinnamyl isovalerate, similar to its analogs, involves interactions with various substrates and catalysts, leading to the formation of different products. For instance, the photocatalyzed diastereoselective isomerization of acyclic cinnamyl chlorides to cyclopropanes highlights the potential for complex chemical transformations involving cinnamyl derivatives (Xu et al., 2020).

Physical Properties Analysis

While specific studies on the physical properties of cinnamyl isovalerate were not identified, related research on cinnamyl alcohol and its derivatives, such as cinnamyl acetate, provides insights into the physical characteristics that can be expected from cinnamyl esters. These properties include solubility, volatility, and sensory attributes, crucial for their application in flavors and fragrances.

Chemical Properties Analysis

The chemical properties of cinnamyl isovalerate, including its stability, reactivity, and interactions with other chemical entities, play a significant role in its applications. The specific binding of cinnamycin to phosphatidylethanolamine, for example, demonstrates the selective interaction capabilities of cinnamyl-containing compounds, suggesting that cinnamyl isovalerate may also exhibit unique chemical behaviors (Machaidze et al., 2002).

科学研究应用

Specific Scientific Field

The specific scientific field of this application is Phytochemistry and Cancer Research .

Comprehensive and Detailed Summary of the Application

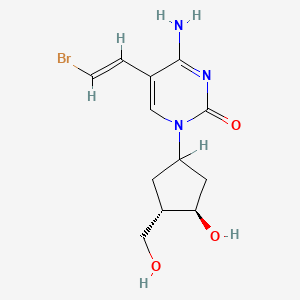

Cinnamyl isovalerate derivatives have been isolated from the branches and leaves of Sabina gaussenii, a plant endemic to China . These derivatives have been reported for the first time from this plant . The biological activity test results indicated that these derivatives showed cytotoxicity against certain cancer cell lines .

Detailed Description of the Methods of Application or Experimental Procedures

The powdered air-dried branches and leaves of S. gaussenii were extracted with 90% acetone at room temperature and then concentrated under reduced pressure . The 90% acetone extract of the branches and leaves of Sabina gaussenii led to the isolation of two new cinnamyl isovalerate derivatives .

Thorough Summary of the Results or Outcomes Obtained

The 90% acetone extract showed cytotoxicity against the human lung adenocarcinoma (A549) cell line (IC 50 = 0.98 ± 0.1 μg/mL) . One of the isolated compounds showed cytotoxicities against human cervical carcinoma (HeLa) (IC 50 = 0.4 ± 0.1 μM ) and human gastric carcinoma (BGC-823) (IC 50 = 0.9 ± 0.2 μM) cancer cell lines . Another compound showed cytotoxicities against HeLa (IC 50 = 1.5 ± 0.4 μM), BGC-823 (IC 50 = 7.0 ± 0.8 μM ), and A549 (IC 50 = 10.6 ± 1.5 μM ) cancer cell lines .

Application in Perfumery

Specific Scientific Field

The specific scientific field of this application is Perfumery .

Comprehensive and Detailed Summary of the Application

Cinnamyl isovalerate is used as a starting material for the production of perfume, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products .

Detailed Description of the Methods of Application or Experimental Procedures

Cinnamyl isovalerate is typically used as a component in a complex mixture of substances that make up a fragrance. The exact formulation of a perfume is usually a closely guarded secret .

Thorough Summary of the Results or Outcomes Obtained

The use of Cinnamyl isovalerate in perfumery contributes to the overall scent profile of the product. It has a spicy type odor and a fruity type flavor .

Application in Food and Beverage Industry

Specific Scientific Field

The specific scientific field of this application is Food and Beverage Industry .

Comprehensive and Detailed Summary of the Application

Cinnamyl isovalerate is used in the food and beverage industry as a flavoring agent .

Detailed Description of the Methods of Application or Experimental Procedures

As a flavoring agent, Cinnamyl isovalerate is added to food and beverage products during the manufacturing process to enhance or modify their flavor .

Thorough Summary of the Results or Outcomes Obtained

The addition of Cinnamyl isovalerate can contribute to a spicy, fruity, woody, sour, and wine-like flavor in food and beverage products .

Application in Aromatherapy

Specific Scientific Field

The specific scientific field of this application is Aromatherapy .

Comprehensive and Detailed Summary of the Application

Cinnamyl isovalerate, with its spicy and fruity aroma, is used in aromatherapy. It is believed to have a calming effect and is used in various aromatherapy products .

Detailed Description of the Methods of Application or Experimental Procedures

In aromatherapy, essential oils containing Cinnamyl isovalerate can be diffused into the air using a diffuser, or a few drops can be added to a bath or massage oil .

Application in Cosmetics

Specific Scientific Field

The specific scientific field of this application is Cosmetics .

Comprehensive and Detailed Summary of the Application

Cinnamyl isovalerate is used in the formulation of perfumed cosmetic products. It is used as a fragrance ingredient in a variety of cosmetic products, including soaps, detergents, creams, lotions, and perfumes .

Detailed Description of the Methods of Application or Experimental Procedures

Cinnamyl isovalerate is added to cosmetic formulations during the manufacturing process. The exact amount used can vary depending on the specific product and desired fragrance intensity .

Thorough Summary of the Results or Outcomes Obtained

The addition of Cinnamyl isovalerate contributes to the overall fragrance profile of cosmetic products, enhancing their appeal to consumers .

属性

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCMOGKCPPTERB-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid, spicy, fruity, floral odour | |

| Record name | Cinnamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | Cinnamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.996 | |

| Record name | Cinnamyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Cinnamyl isovalerate | |

CAS RN |

140-27-2 | |

| Record name | Cinnamyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl isovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHK9Y2XRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

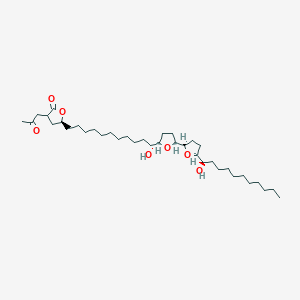

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[11C]MeNER](/img/structure/B1232461.png)

![[3-benzofuro[2,3-c][1]benzoxepin-12(6H)-ylidenepropyl]dimethylammonium hydrogen fumarate](/img/structure/B1232472.png)